Methyl 5-methoxy-3-oxohex-4-enoate
Description
Methyl 5-methoxy-3-oxohex-4-enoate is a methyl ester characterized by a conjugated enoate system (C=C double bond adjacent to a carbonyl group), a methoxy substituent at position 5, and a ketone group at position 2. Its structure (C₈H₁₂O₄) combines electrophilic (ketone) and nucleophilic (enolate) reactivity, making it a versatile intermediate in organic synthesis. The compound’s α,β-unsaturated ester moiety enables participation in cycloadditions, Michael additions, and enolate-mediated transformations, while the methoxy group may influence steric and electronic properties.
Properties
CAS No. |
78133-87-6 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 5-methoxy-3-oxohex-4-enoate |
InChI |
InChI=1S/C8H12O4/c1-6(11-2)4-7(9)5-8(10)12-3/h4H,5H2,1-3H3 |
InChI Key |
OVMWEQZGWOVYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(=O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogs from the evidence include:

Key Differences :
- Backbone Complexity: Sandaracopimaric acid methyl ester (a diterpene) has a polycyclic structure, limiting its enolate reactivity compared to the linear, conjugated system of Methyl 5-methoxy-3-oxohex-4-enoate.
- Bioactivity: Methyl esters like trans-13-octadecenoic acid methyl ester () are linked to plant defenses, suggesting the target compound’s methoxy and oxo groups could modulate similar biological roles .
Spectroscopic Properties
Comparative spectral data inferred from analogues:
The target compound’s ketone and conjugated ester would yield distinct carbonyl signals vs. methyl shikimate’s hydroxyl and cyclic ester .
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